molecular formula C8H13N3O2 B15240290 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine

1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine

Katalognummer: B15240290
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: BNWBCAFIOLWIRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H13N3O2 It is characterized by the presence of a pyrazole ring substituted with an oxolan-3-yloxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with an oxolan-3-yloxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often require a base and are conducted in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    1-[(Oxolan-3-yl)methyl]-1H-imidazole: Shares a similar oxolan-3-yl group but differs in the heterocyclic ring structure.

    1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea: Contains an oxolan-3-yloxy group but has a different core structure.

Uniqueness: 1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of the pyrazole ring and the oxolan-3-yloxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C8H13N3O2

Molekulargewicht

183.21 g/mol

IUPAC-Name

1-(oxolan-3-yloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3O2/c9-7-3-10-11(4-7)6-13-8-1-2-12-5-8/h3-4,8H,1-2,5-6,9H2

InChI-Schlüssel

BNWBCAFIOLWIRS-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1OCN2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.